molecular formula C12H12FNO2S2 B263061 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Katalognummer B263061
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: OYXPXIUSBVBBIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide works by selectively binding to and inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK activity by this compound results in the suppression of these signaling pathways, leading to the inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In vivo studies have demonstrated that this compound is well-tolerated and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration in clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by abnormal B-cell activation. Finally, the role of BTK inhibitors in the treatment of CNS malignancies, such as glioblastoma, is an area of active investigation.

Synthesemethoden

The synthesis of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide linkage between the benzenesulfonamide and thienyl groups. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and MCL.

Eigenschaften

Molekularformel

C12H12FNO2S2

Molekulargewicht

285.4 g/mol

IUPAC-Name

2-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO2S2/c13-11-5-1-2-6-12(11)18(15,16)14-8-7-10-4-3-9-17-10/h1-6,9,14H,7-8H2

InChI-Schlüssel

OYXPXIUSBVBBIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2

Kanonische SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.